molecular formula C20H19NO4S2 B2921712 Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 895263-37-3

Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No. B2921712
M. Wt: 401.5
InChI Key: HQSLYRSPNQHXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, also known as Methyl PESA, is a chemical compound that has shown potential in various scientific research applications.

Scientific Research Applications

Novel Heterocyclic Disperse Dyes for Polyester Fibres

Research has demonstrated that derivatives similar to Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can be synthesized to create novel monoazo disperse dyes. These dyes have been applied in dyeing polyester fibers, offering shades from yellow to brownish purple with very good levelness. Their fastness properties include good wash, perspiration, sublimation, and rub fastness, though they exhibit poor photostability. This application highlights the compound's potential in textile dyeing processes (O. Iyun et al., 2015).

Synthesis in Organic Chemistry

Aryl alkyl ketones, related to Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, have been synthesized through the one-pot Gewald reaction. This method involves aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur, showcasing the compound's utility in generating 2-aminothiophenes with various aryl groups. This synthesis process is significant for constructing complex organic molecules (V. Tormyshev et al., 2006).

Antimicrobial Activity

Compounds structurally related to Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate have been evaluated for antimicrobial properties. The synthesis of these compounds involves reactions that yield various substituted thiophenes, which have shown promising antimicrobial activities. This application emphasizes the compound's relevance in developing new antimicrobial agents (A. Abu‐Hashem et al., 2011).

Physicochemical and Complex Formation Studies

Investigations into the physicochemical properties and complex formation abilities of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, which share a functional group similarity with Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, have been conducted. These studies have led to the preparation and isolation of complexes with metals such as Cu(II), Co(II), and Ni(II), offering insights into the compound's applications in coordination chemistry (L. Chekanova et al., 2014).

properties

IUPAC Name

methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-3-14-9-11-16(12-10-14)21-27(23,24)19-17(15-7-5-4-6-8-15)13-26-18(19)20(22)25-2/h4-13,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSLYRSPNQHXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.